N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Chemistry and Methodologies
- Novel Synthesis Routes : Research has demonstrated innovative synthetic pathways to access various naphtho[2,1-b]furan derivatives. A notable method involves reactions of o-quinone methides with pyridinium methylides for diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans, highlighting a mechanism involving o-quinone methide intermediates (Osyanin et al., 2013).
- Green Synthesis Approaches : A green chemistry approach for synthesizing polysubstituted 1,2-dihydronaphtho[2,1-b]furans through a one-pot, solvent-free process using guanidinium chloride as a catalyst has been developed. This method emphasizes the avoidance of toxic solvents and expensive catalysts, offering a sustainable alternative (Sadeghpour et al., 2015).
Biological Activities
- Anticancer Potential : Studies have identified certain 1,2-dihydronaphtho[2,1-b]furan derivatives with promising anticancer potential. For instance, specific derivatives have shown anti-proliferative effects against human breast cancer cell lines, highlighting their potential as lead compounds for anticancer drug development (Islam et al., 2020).
- Antibacterial and Antioxidant Activities : Naphtho[2,1-b]furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research underscores the chemical diversity and biological relevance of naphtho[2,1-b]furan derivatives in developing new therapeutic agents (Devi et al., 2010).
Structure-Activity Relationship (SAR) Studies
- MCH-R1 Antagonists : SAR studies of naphtho[1,2-b]furan-2-carboxamides have discovered potent melanin concentrating hormone receptor 1 (MCH-R1) antagonists. These findings contribute valuable insights into designing receptor-targeted therapies, though challenges in oral bioavailability remain to be addressed (Lim et al., 2013).
Future Directions
The future directions of research on “N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” and similar compounds could involve further exploration of their potential as MCH-R1 antagonists . This could potentially lead to the development of new treatments for obesity and related conditions .
properties
IUPAC Name |
N-(2-methoxyethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-9-8-17-16(18)15-10-13-12-5-3-2-4-11(12)6-7-14(13)20-15/h2-7,15H,8-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJUALUUASMWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818829 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.